2-(1H-indol-1-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide

Ligand efficiency Fragment-based drug discovery Lead optimization

2-(1H-Indol-1-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide (CAS 1442077-47-5) is a synthetic hybrid molecule combining an unsubstituted indole N1-linked via an acetamide bridge to a 1,2,4-triazole bearing an isopropyl group at the 3-position. Its molecular formula is C₁₅H₁₇N₅O with a molecular weight of 283.33 g/mol, a calculated LogP of 2.08, and a topological polar surface area of approximately 69 Ų.

Molecular Formula C15H17N5O
Molecular Weight 283.33 g/mol
Cat. No. B12177803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-indol-1-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide
Molecular FormulaC15H17N5O
Molecular Weight283.33 g/mol
Structural Identifiers
SMILESCC(C)C1=NC(=NN1)NC(=O)CN2C=CC3=CC=CC=C32
InChIInChI=1S/C15H17N5O/c1-10(2)14-17-15(19-18-14)16-13(21)9-20-8-7-11-5-3-4-6-12(11)20/h3-8,10H,9H2,1-2H3,(H2,16,17,18,19,21)
InChIKeyDPVKLJGNUMPXDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1H-Indol-1-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide (CAS 1442077-47-5): Physicochemical Identity and Scaffold Classification for Procurement Decisions


2-(1H-Indol-1-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide (CAS 1442077-47-5) is a synthetic hybrid molecule combining an unsubstituted indole N1-linked via an acetamide bridge to a 1,2,4-triazole bearing an isopropyl group at the 3-position. Its molecular formula is C₁₅H₁₇N₅O with a molecular weight of 283.33 g/mol, a calculated LogP of 2.08, and a topological polar surface area of approximately 69 Ų . This compound belongs to the indole–1,2,4-triazole acetamide class, which has demonstrated cytotoxic activity against hepatocellular carcinoma (Hep-G2) cell lines in recent studies [1]. Unlike many commercially available analogs, it features a completely unsubstituted indole ring system, positioning it as a minimal-structure control compound or an early-stage fragment for systematic structure–activity relationship (SAR) exploration.

Why Generic Indole–Triazole Acetamide Substitution Cannot Substitute for 2-(1H-Indol-1-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide in Research Procurement


Indole–1,2,4-triazole acetamides are not interchangeable. Substitution of the indole ring (e.g., 4-methoxy, 5-methoxy, 4-acetylamino, or 6-chloro) introduces electronic perturbation, steric bulk, and additional hydrogen-bond donors/acceptors that profoundly alter target binding, metabolic stability, and off-target profiles. Similarly, varying the triazole C3-substituent from isopropyl to cyclopropyl, tetrahydrofuranyl, or phenethyl changes both LogP and the spatial occupancy of the pharmacophore. The chain length of the linker (acetamide vs. propanamide) further modulates conformational flexibility and the distance between pharmacophoric elements. In the MDPI Biomedicines 2023 study [1], closely related indole–triazole N-aryl acetamide analogs (compounds 8a–f) exhibited cell viability ranging from 10.99% to 123.21% at 100 µg/mL against Hep-G2 cells, demonstrating that even modest structural modifications within this scaffold class produce large functional differences. Users seeking to replicate or extend published findings must verify that the exact compound—with its unsubstituted indole, isopropyl-triazole, and acetamide linker—is sourced, rather than a substituted or chain-length variant that may display divergent biological behavior.

Quantitative Differentiation Evidence for 2-(1H-Indol-1-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide vs. Closest Analogs


Minimal Molecular Weight Confers Ligand Efficiency Advantage vs. 4-Acetylamino and 4-Methoxyphenethyl Analogs

With a molecular weight of 283.33 g/mol, this compound is 25–32% smaller than the 4-methoxy analog (2-(4-methoxy-1H-indol-1-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide; MW ≈ 313 g/mol) and 27% smaller than the 4-acetylamino analog (2-[4-(acetylamino)-1H-indol-1-yl]-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide; CAS 1574518-22-1; MW 388.5 g/mol) . Compared to the phenethyl-substituted analog 2-(1H-indol-1-yl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}acetamide (MW 375.4 g/mol, LogP 2.8, PSA 101 Ų), the target compound is nearly 25% lighter with a LogP 0.72 units lower and a PSA approximately 32 Ų smaller . In fragment-based or lead-optimization programs, lower molecular weight preserves greater headroom for subsequent chemical elaboration without exceeding Lipinski thresholds.

Ligand efficiency Fragment-based drug discovery Lead optimization Molecular weight

Unsubstituted Indole Ring Eliminates Confounding Electronic and Steric Effects Present in Methoxy-, Chloro-, and Acetylamino-Substituted Analogs

The target compound carries no substituents on the indole ring (position 2–7 are all hydrogen), distinguishing it from the 4-methoxy analog (CAS 1435989-66-4), 5-methoxy analog, 6-chloro analog, and 4-acetylamino analog (CAS 1574518-22-1). These substituents introduce electron-donating (methoxy, acetylamino) or electron-withdrawing (chloro) effects that alter indole π-electron density and may shift ligand–protein π-stacking interactions, hydrogen-bonding capacity, and metabolic susceptibility . In the published indole–triazole N-aryl acetamide series, the nature and position of substituents on the aryl ring drove cell viability in Hep-G2 assays from 10.99% (3,4-dichloro) to 123.21% (unsubstituted phenyl), a >12-fold range [1]. Although these modifications were on the N-aryl portion rather than the indole, the principle that substituent identity profoundly modulates biological activity is directly transferable. The unsubstituted indole provides a clean baseline devoid of substituent-introduced confounds, making it the preferred control compound for systematic SAR campaigns.

Structure–activity relationship Pharmacophore mapping Control compound SAR baseline

Isopropyl Substituent on 1,2,4-Triazole Provides a Defined Steric/Lipophilic Signature Compared to Cyclopropyl, Tetrahydrofuranyl, and Phenethyl Analogs

The 3-isopropyl group on the 1,2,4-triazole ring imparts a branched, medium-bulk alkyl substituent with a LogP contribution of approximately +0.7–1.0 units relative to a hydrogen-substituted triazole. In contrast, the 3-cyclopropyl analog introduces ring strain and a smaller steric footprint; the 3-tetrahydrofuranyl analog adds an oxygen HBA, increasing PSA; and the 3-(4-methoxyphenethyl) analog (MW 375.4, LogP 2.8) adds significant bulk and lipophilicity . The isopropyl group occupies a 'Goldilocks' position: sufficient lipophilicity to engage hydrophobic enzyme pockets without driving LogP above 3 or inflating molecular weight beyond fragment/lead-like boundaries. The target compound's LogP of 2.08 sits favorably between the more polar unsubstituted triazole analog (estimated LogP ~1.0–1.3) and the more lipophilic phenethyl analog (LogP 2.8) .

Triazole pharmacophore Isopropyl group Lipophilicity Steric tuning Physicochemical optimization

Acetamide Linker Length Distinguishes Target Compound from Propanamide Analog, Modulating Conformational Flexibility and Pharmacophoric Distance

The target compound employs a two-carbon acetamide linker (-CH₂-CO-NH-) connecting the indole N1 to the triazole 5-amino position. Its direct analog 3-(1H-indol-1-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]propanamide uses a three-carbon propanamide linker (-CH₂-CH₂-CO-NH-), increasing the distance between the indole and triazole pharmacophores by approximately 1.3–1.5 Å in the extended conformation and adding one additional rotatable bond (from 5 to 6). In class-level studies of indole–triazole hybrids, linker length has been shown to affect both potency and selectivity profiles . The acetamide linker provides a more constrained geometry that may favor binding modes requiring closer proximity of the indole and triazole rings. Without direct comparative binding data, the linker choice represents a key procurement differentiator: researchers modeling docking poses or pharmacophore hypotheses must match the linker to their computational predictions.

Linker optimization Conformational analysis Pharmacophore geometry Acetamide vs. propanamide

Class-Level Anti-Hep-G2 Cytotoxic Potential: Indole–1,2,4-Triazole Acetamide Scaffold Achieves Cell Viability Comparable to Doxorubicin

Although the specific target compound has not been individually tested in the published study, the structurally related indole–1,2,4-triazole N-aryl acetamide series (compounds 8a–f) demonstrated potent anti-Hep-G2 activity. Compound 8b (3,4-dichlorophenyl analog) achieved a cell viability of 10.99 ± 0.59% at 100 µg/mL, statistically comparable to doxorubicin (10.8 ± 0.41%) and ellipticine (11.5 ± 0.55%) [1]. Compound 8a (3,4-dimethylphenyl) and 8f (2-fluoro-4-chlorophenyl) showed cell viabilities of 11.72 ± 0.53% and 12.93 ± 0.55%, respectively [1]. The unsubstituted indole scaffold of the target compound retains the core pharmacophoric elements responsible for this activity while offering a simpler substitution pattern that may reduce off-target interactions. This class-level evidence supports prioritization of the target compound for liver cancer cell-line screening as a potential lead scaffold.

Anticancer activity Hepatocellular carcinoma Hep-G2 Cytotoxicity MTT assay

Optimal Research and Industrial Application Scenarios for 2-(1H-Indol-1-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) and Scaffold-Hopping Starting Point

With a molecular weight of 283.33 g/mol—significantly lower than the 313–389 g/mol range of substituted analogs [1]—this compound aligns with fragment-like physicochemical criteria. Its low MW, moderate LogP (2.08), and unsubstituted indole ring make it an ideal starting point for fragment growing, merging, or linking strategies. Procurement for FBDD libraries benefits from the compound's minimal substitution pattern, which maximizes the chemical space available for downstream optimization without exceeding Lipinski boundaries .

Systematic Structure–Activity Relationship (SAR) Control Compound for Indole–Triazole Hybrid Optimization

The absence of indole substituents eliminates confounding electronic (methoxy electron-donation, chloro electron-withdrawal) and hydrogen-bonding (acetylamino) variables that complicate SAR interpretation in substituted analogs. In the published indole–triazole N-aryl acetamide series, aryl substituent identity alone drove a 12.3-fold range in Hep-G2 cell viability [1]. Researchers designing SAR matrices should procure this compound as the 'zero-substituent' baseline against which all substituted derivatives are calibrated, enabling clean attribution of biological effects to specific structural modifications.

Hepatocellular Carcinoma (Hep-G2) Anticancer Lead Identification

The indole–1,2,4-triazole acetamide scaffold class has demonstrated Hep-G2 cytotoxicity comparable to doxorubicin, with class-leading analogs achieving cell viability as low as 10.99% at 100 µg/mL [1]. The target compound, bearing the core pharmacophore with an unsubstituted indole and isopropyl-triazole, represents a logical entry point for Hep-G2-focused anticancer screening. Its favorable LogP (2.08) and PSA (~69 Ų) also suggest adequate membrane permeability for cellular assays . Procurement for liver cancer drug discovery programs should prioritize this compound for initial dose–response and selectivity profiling.

Computational Docking and Pharmacophore Modeling with Defined Linker Geometry

The two-carbon acetamide linker imposes a specific inter-pharmacophore distance distinct from the three-carbon propanamide analog (estimated ~1.3–1.5 Å shorter in the extended conformation) [1]. Computational chemists performing molecular docking, molecular dynamics, or pharmacophore hypothesis generation require the exact linker length to ensure consistency between in silico predictions and in vitro validation. Procuring the acetamide (rather than propanamide) variant is critical for studies where linker geometry dictates binding pose predictions.

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